molecular formula C9H10F3NO2 B2421872 2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide CAS No. 2182612-86-6

2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide

Cat. No.: B2421872
CAS No.: 2182612-86-6
M. Wt: 221.179
InChI Key: FUHISZQVUGZSTI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide is a synthetic compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a trifluoroethyl carboxamide group. The presence of trifluoromethyl groups often imparts unique chemical and physical properties, making such compounds valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with 2,2,2-trifluoroethylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts such as palladium or ruthenium may be employed to enhance the efficiency of the reaction, and purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A precursor in the synthesis of 2,5-Dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide.

    2,2,2-Trifluoroethylamine: Another precursor used in the synthesis.

    2,5-Dimethyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)furan-3-carboxamide: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to the combination of the furan ring and the trifluoroethyl carboxamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dimethyl-N-(2,2,2-trifluoroethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-5-3-7(6(2)15-5)8(14)13-4-9(10,11)12/h3H,4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHISZQVUGZSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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